3-cyclopropyloxolan-3-amine hydrochloride

Catalog No.
S6465116
CAS No.
2308544-44-5
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopropyloxolan-3-amine hydrochloride

CAS Number

2308544-44-5

Product Name

3-cyclopropyloxolan-3-amine hydrochloride

IUPAC Name

3-cyclopropyloxolan-3-amine;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c8-7(6-1-2-6)3-4-9-5-7;/h6H,1-5,8H2;1H

InChI Key

OMGFDRFNEQEFSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)N.Cl

3-Cyclopropyloxolan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and an oxolane (tetrahydrofuran) moiety. The molecular formula for this compound is C7H13ClNC_7H_{13}ClN. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its interesting pharmacological properties.

The chemical behavior of 3-cyclopropyloxolan-3-amine hydrochloride is influenced by the presence of the amine and oxolane functional groups. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Formation of Salts: The hydrochloride form indicates that the amine can form salts, which are often more soluble in water than the free base.
  • Cyclization Reactions: The oxolane ring may undergo reactions that can lead to further cyclization or functionalization.

3-Cyclopropyloxolan-3-amine hydrochloride exhibits biological activity that may be relevant in pharmacology. Its structural features suggest potential interactions with biological targets such as receptors and enzymes. Preliminary studies indicate that compounds with similar structures may exhibit:

  • Antidepressant Effects: Some derivatives have shown potential in modulating neurotransmitter systems.
  • Antinociceptive Properties: This suggests a role in pain relief mechanisms.

Further research is necessary to elucidate the specific biological pathways and mechanisms of action for this compound.

The synthesis of 3-cyclopropyloxolan-3-amine hydrochloride typically involves several steps:

  • Formation of the Oxolane Ring: This can be achieved through the cyclization of appropriate precursors, often involving diols or aldehydes.
  • Introduction of the Cyclopropyl Group: This may involve using cyclopropyl halides or other reagents that can introduce the cyclopropyl moiety into the oxolane framework.
  • Amine Formation: The final step usually involves amination, where an amine is introduced at the 3-position of the oxolane ring.

Specific methods may vary based on available starting materials and desired purity levels.

3-Cyclopropyloxolan-3-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Research into the interactions of 3-cyclopropyloxolan-3-amine hydrochloride with biological systems is ongoing. Initial studies focus on:

  • Receptor Binding Assays: Evaluating its affinity for various neurotransmitter receptors.
  • Enzyme Inhibition Studies: Assessing its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating conditions like depression or anxiety.

Understanding these interactions will help clarify its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-cyclopropyloxolan-3-amine hydrochloride, each possessing unique properties:

Compound NameStructure FeaturesNotable Properties
3-Cyclopropylpropan-1-amineSimilar amine structurePotential antidepressant effects
TetrahydrofuranOxolane ring structureUsed as a solvent and reagent
CyclopropylamineCyclopropyl group with a simple amineKnown for neuropharmacological effects
1-Amino-2-cyclopropylcyclobutaneCyclobutane ring with an amineInvestigated for analgesic properties

These compounds highlight the uniqueness of 3-cyclopropyloxolan-3-amine hydrochloride due to its combination of a cyclopropyl group and an oxolane structure, which may confer distinct biological activities not found in simpler analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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